N-Octylaniline
Overview
Description
N-Octylaniline, also known as N-phenyl-1-octanamine, is an organic compound with the molecular formula C14H23N. It is characterized by a phenyl group attached to an octyl chain through an amine linkage. This compound is typically a yellow to brown liquid with a distinct aromatic amine odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Octylaniline can be synthesized through the reaction of aniline with 1-octene in the presence of a strong acid catalyst such as hydrochloric acid, sulfuric acid, or phosphoric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation and crystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form N-octylcyclohexylamine.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Nitroso-N-octylaniline, Nitro-N-octylaniline.
Reduction: N-octylcyclohexylamine.
Substitution: N-octyl-4-nitroaniline, N-octyl-4-sulfoaniline, N-octyl-4-chloroaniline.
Scientific Research Applications
N-Octylaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Octylaniline involves its interaction with specific molecular targets and pathways. For instance, in solvent extraction processes, this compound acts as a complexing agent, forming stable complexes with metal ions, which facilitates their separation and recovery. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
- N-Butylaniline
- N-Hexylaniline
- N-Decylaniline
- N-Dodecylaniline
Comparison: N-Octylaniline is unique due to its longer alkyl chain compared to N-Butylaniline and N-Hexylaniline, which imparts different physicochemical properties such as higher boiling point and increased hydrophobicity. Compared to N-Decylaniline and N-Dodecylaniline, this compound has a balanced chain length that offers optimal solubility and reactivity in various applications .
This compound stands out for its versatility and effectiveness in both laboratory and industrial applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-octylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCULWAWIZUGXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184139 | |
Record name | N-Octylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3007-71-4 | |
Record name | N-Octylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Octylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Octylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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